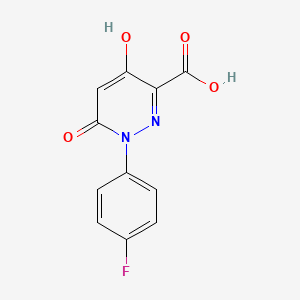

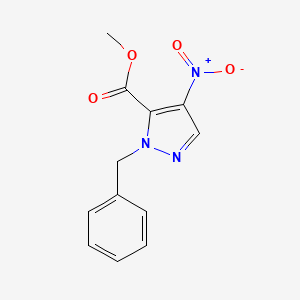

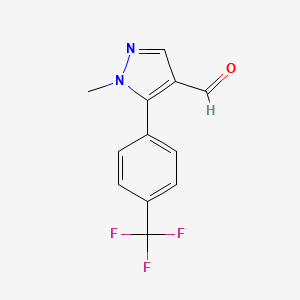

![molecular formula C7H8N2O B1395638 2,3-ジヒドロイミダゾ[1,2-a]ピリジン-5(1H)-オン CAS No. 1000981-77-0](/img/structure/B1395638.png)

2,3-ジヒドロイミダゾ[1,2-a]ピリジン-5(1H)-オン

説明

Imidazo[1,5-a]pyridine derivatives, including 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one, have attracted growing attention due to their unique chemical structure and versatility . They exhibit interesting optical behaviors and biological properties . This class of aromatic heterocycles has potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

Two novel preparative methods have been developed for the synthesis of 2,3-Dihydroimidazo[1,2-a]pyrimidine from 2-aminopyrimidine . These methods involve the reaction with 1,2-dibromoethane and also the reaction with ethylene chloro(bromo)hydrin, subsequent treatment of 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine with thionyl chloride, and cyclization of the intermediate 1-β-chloroethyl-2-imino-1,2-dihydropyrimidine in the presence of sodium hydroxide .Molecular Structure Analysis

The molecular conformations of the products in the solution and in the crystal form were discussed based on 1 H NMR spectral and X-Ray data .Chemical Reactions Analysis

The compounds were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition . Formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .科学的研究の応用

癌治療

2,3-ジヒドロイミダゾ[1,2-a]ピリジン-5(1H)-オン: 誘導体は、癌治療における可能性を探求されています。これらの化合物は、ホスファチジルイノシトール3-キナーゼ(PI3K)とヒストン脱アセチル化酵素(HDAC)の両方を標的とするデュアルインヒビターとして機能するように設計できます。これらの経路の阻害は、細胞増殖、生存、分化、および移動において重要な役割を果たすため、不可欠です。 PI3KとHDACを同時に標的とすることで、これらの誘導体は、シグナル伝達ネットワークに影響を与える複数のエピジェネティックな修飾を誘発し、癌の治療に相乗的に作用する可能性があります .

エピジェネティック研究

この化合物がHDAC活性を影響を与える能力は、それをエピジェネティック研究における貴重なツールとして位置付けています。HDAC阻害剤は、遺伝子発現と細胞表現型を変化させることで、エピジェネティックな変化を誘発することが知られています。 これは、2,3-ジヒドロイミダゾ[1,2-a]ピリジン-5(1H)-オン誘導体を、特に癌などのさまざまな疾患の基礎となるエピジェネティックなメカニズムを研究し、エピジェネティックな治療法を開発するために役立ちます .

発光材料

2,3-ジヒドロイミダゾ[1,2-a]ピリジン-5(1H)-オンを含むイミダゾ[1,2-a]ピリジン誘導体は、発光材料の分野で有望視されています。これらの化合物は、オプトエレクトロニクスデバイス、センサー、および共焦点顕微鏡およびイメージング用の発光体で使用できます。 それらの発光特性は、生物学的および化学的プロセスの検出と可視化を必要とするアプリケーションにとって価値があります .

疾患治療のためのキナーゼ阻害

2,3-ジヒドロイミダゾ[1,2-a]ピリジン-5(1H)-オンの構造的フレームワークにより、キナーゼ阻害剤として作用できる誘導体の合成が可能になります。キナーゼは、細胞内のシグナル伝達経路において重要な役割を果たす酵素です。 特定のキナーゼを阻害することにより、これらの誘導体は、特定の種類の癌など、シグナル伝達経路が調節不全になっている疾患の治療に使用できます .

創薬と合成

この化合物は、創薬と合成における汎用性の高い足場として役立ちます。その構造は、潜在的な治療用途を持つさまざまな誘導体を作り出すために修飾できます。 これらの誘導体の合成は、新しい薬物の開発において基本的な構造活性相関を理解するのに役立ちます .

分子プローブ

それらのユニークな化学構造により、2,3-ジヒドロイミダゾ[1,2-a]ピリジン-5(1H)-オンの誘導体は、分子プローブとして使用できます。これらのプローブは、特定の生物学的標的に結合でき、研究者は分子レベルで生物学的プロセスを研究できます。 このアプリケーションは、診断ツールの開発と疾患病態の研究に特に役立ちます .

作用機序

Target of Action

The primary targets of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play crucial roles in cellular processes such as cell proliferation, survival, differentiation, and migration .

Mode of Action

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one interacts with its targets by inhibiting their activities . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This compound shows inhibitory activities against both PI3K and HDAC .

Biochemical Pathways

The compound affects the PI3K signaling pathway, which generates 3′-phosphoinositides that activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . In addition, HDAC inhibitors like 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one induce multiple epigenetic modifications affecting signaling networks .

Pharmacokinetics

The compound was designed and synthesized to improve drug-like properties .

Result of Action

The compound’s action results in potent antiproliferative activities against certain cancer cells . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .

将来の方向性

生化学分析

Biochemical Properties

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of phosphatidylinositol 3-kinase and histone deacetylase, which are key enzymes involved in cellular signaling and epigenetic regulation . The inhibition of these enzymes by 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one leads to alterations in cellular signaling pathways and gene expression, ultimately affecting cellular function and behavior.

Cellular Effects

The effects of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphatidylinositol 3-kinase by 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the inhibition of histone deacetylase by this compound can result in changes in chromatin structure and gene expression, further impacting cellular function.

Molecular Mechanism

The molecular mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of phosphatidylinositol 3-kinase and histone deacetylase, thereby inhibiting their enzymatic activities . The inhibition of these enzymes leads to downstream effects on cellular signaling pathways and gene expression, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can also have significant effects on cellular function. Long-term studies have shown that prolonged exposure to 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one can lead to sustained inhibition of phosphatidylinositol 3-kinase and histone deacetylase, resulting in long-term changes in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit phosphatidylinositol 3-kinase and histone deacetylase, leading to reduced tumor growth and increased apoptosis in cancer models . At high doses, 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can have distinct biological activities . The effects of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function and behavior.

Transport and Distribution

The transport and distribution of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, and its distribution within tissues is influenced by its binding to plasma proteins . The localization and accumulation of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one within cells and tissues are critical for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . The localization of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one within the nucleus, for example, is crucial for its inhibition of histone deacetylase and subsequent effects on gene expression.

特性

IUPAC Name |

2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h1-3,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUSLUFJIJLMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717043 | |

| Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000981-77-0 | |

| Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: This research focuses on synthesizing a series of novel 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives and evaluating their insecticidal activity. The study aims to identify promising candidates within this chemical class that could potentially lead to the development of new insecticides.

A: While the abstract doesn't provide specific details on the identified structure-activity relationships, it highlights that the synthesized 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives exhibited varying degrees of insecticidal bioactivity []. This suggests that specific structural modifications within this chemical class can influence their effectiveness as insecticides. Further investigation into the specific structural features contributing to enhanced insecticidal activity would be valuable.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

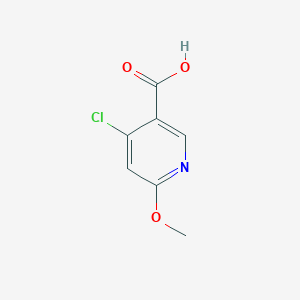

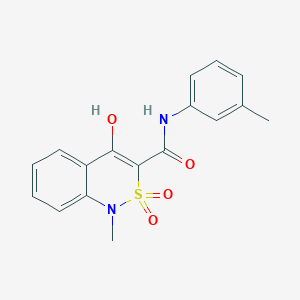

![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B1395555.png)

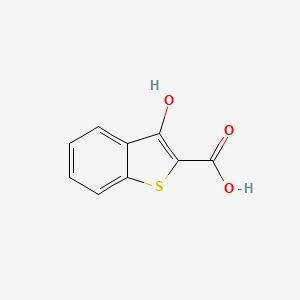

![3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B1395557.png)

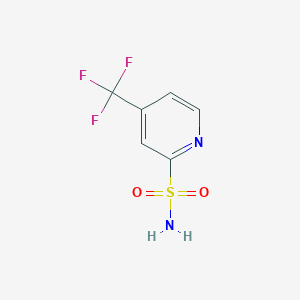

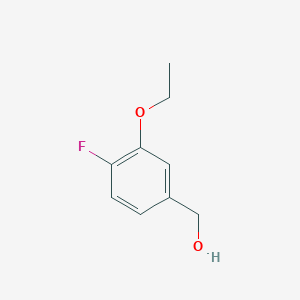

![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1395558.png)

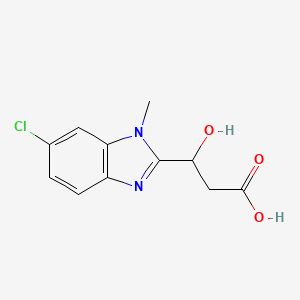

![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)